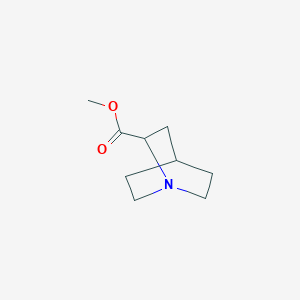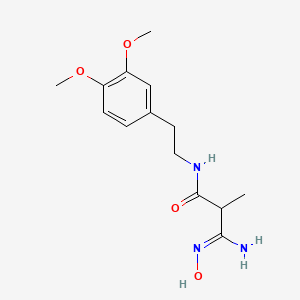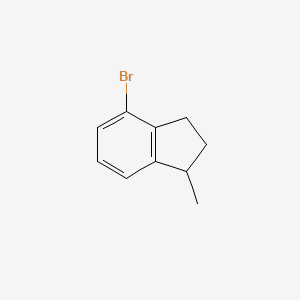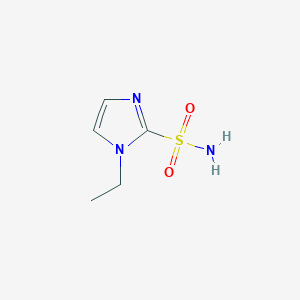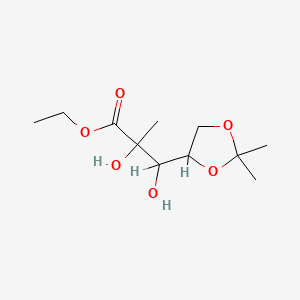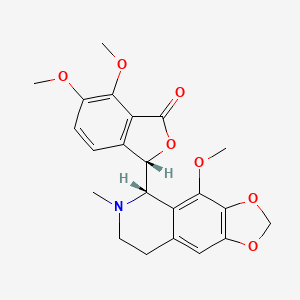
(S,R)-Noscapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R)-Noscapine is a naturally occurring alkaloid derived from the opium poppy plant, Papaver somniferum. It is known for its antitussive (cough suppressant) properties and has been used in traditional medicine for many years. Unlike other opium-derived compounds, this compound does not exhibit significant narcotic effects, making it a safer alternative for medical use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-Noscapine typically involves several steps, starting from simple precursors. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3,4,5-trimethoxybenzaldehyde, followed by cyclization and demethylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the opium poppy plant, followed by purification processes such as crystallization and chromatography. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and environmentally friendly approach.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R)-Noscapine undergoes various chemical reactions, including:
Oxidation: Converts this compound into its corresponding N-oxide derivative.
Reduction: Reduces the nitro group to an amine group.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typically uses reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Often employs halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide, amine, and halogenated compounds, which can have different pharmacological properties.
Applications De Recherche Scientifique
(S,R)-Noscapine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic benefits.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, as it can inhibit microtubule assembly and disrupt mitosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
(S,R)-Noscapine exerts its effects primarily by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting the polymerization of tubulin, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer research, where this compound is being explored as a potential chemotherapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: Another microtubule inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their disassembly.
Vinblastine: An alkaloid used in cancer therapy that inhibits microtubule formation.
Uniqueness of (S,R)-Noscapine
This compound is unique among these compounds due to its relatively low toxicity and lack of significant narcotic effects. This makes it a promising candidate for further development as a safer alternative in cancer therapy and other medical applications.
Propriétés
Formule moléculaire |
C22H23NO7 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(3S)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m0/s1 |
Clé InChI |
AKNNEGZIBPJZJG-ROUUACIJSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


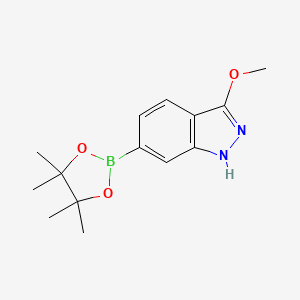
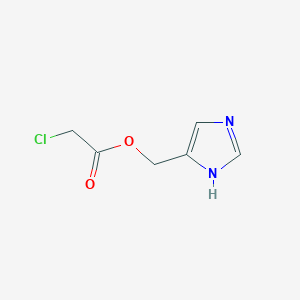
![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
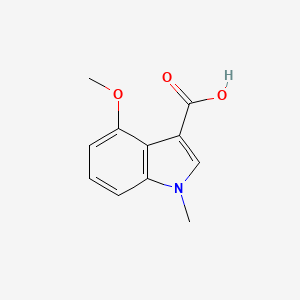
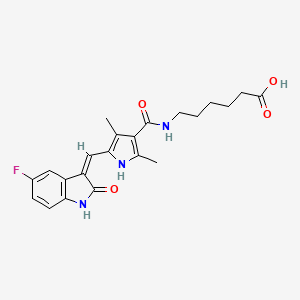

![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
